N-TALLOW-1,3-PROPYLENEDIAMINE

Catalog No.
S1824391
CAS No.
12707-60-7
M.F
C10H7FO
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-TALLOW-1,3-PROPYLENEDIAMINE

CAS Number

12707-60-7

Product Name

N-TALLOW-1,3-PROPYLENEDIAMINE

Molecular Formula

C10H7FO

Molecular Weight

0

N-Tallow-1,3-propylenediamine (CAS 12707-60-7, also commonly referenced under CAS 61791-55-7) is a specialized fatty diamine featuring both primary and secondary amine groups attached to a C16–C18 (tallow) alkyl chain . In industrial procurement, it is primarily evaluated for its cationic surfactant behavior in acidic media, its high charge density relative to monoamines, and its robust adsorption onto negatively charged surfaces such as silicates and metals . These baseline properties make it a critical precursor and functional additive for asphalt emulsifiers, mineral flotation collectors, corrosion inhibitors, and advanced tribological formulations.

Research Fit

1 Intermediate for quaternary ammonium salt synthesis
2 Cationic surfactant with mixed C16–C18 tallow alkyl chain
3 Solid at 25°C; requires heated storage and transfer (>45°C)
4 Insoluble in water; soluble in common organic solvents

Substituting N-tallow-1,3-propylenediamine with generic primary tallow amines or shorter-chain diamines frequently results in application failure [1]. In lubricant formulations, primary amines pack too densely on metal surfaces, sterically blocking co-additives from reaching the substrate, whereas the diamine structure allows optimal spacing for synergistic tribofilm formation [1]. In road paving, anionic emulsifiers fail entirely to adhere to siliceous aggregates, leading to pavement stripping, while shorter-chain diamines lack the necessary hydrophobicity (HLB balance) to maintain stable bitumen emulsions under shear [2].

Substitution Risk

Coco C12-dominated chain shifts iodine value and oxidative stability; amine value mismatch alters stoichiometry.
Oleyl Unsaturated C18:1 chain reduces oxidative stability; liquid physical form changes handling and formulation fluidity.
Hydrog. Tallow Fully saturated chain eliminates iodine value, altering film properties and low-temperature behavior.

Tribological Synergy and MoS2 Tribofilm Formation

In boundary lubrication testing, N-tallow-1,3-propylenediamine demonstrates a unique synergistic friction reduction when combined with molybdenum dithiocarbamate (MoDTC), unlike primary tallow amine (Armeen T) [1]. SEM-EDX analysis reveals that the primary amine packs too tightly on the metal surface, physically blocking MoDTC from forming a molybdenum disulfide (MoS2) tribofilm. In contrast, the diamine headgroup of N-tallow-1,3-propylenediamine prevents overly dense packing, allowing MoDTC to penetrate the boundary layer and form friction-reducing MoS2 sheets [1].

Evidence DimensionFriction reduction synergy and tribofilm sulfur content
Target Compound DataN-Tallow-1,3-propylenediamine + MoDTC enables MoS2 sheet formation (high sulfur in tribofilm).
Comparator Or BaselinePrimary Tallow Amine + MoDTC blocks MoS2 formation (low sulfur in tribofilm, no friction improvement).
Quantified DifferenceDiamine structure permits MoDTC surface access; primary monoamine completely inhibits it.
ConditionsMinitraction machine (MTM) testing with ZDDP and MoDTC.

Lubricant formulators must procure the diamine variant to successfully unlock the friction-reducing benefits of Mo-based additives in engine oils.

Chain & Iodine Value
Cross-study comparable
Iodine value 34–45 (N-tallow) vs. ≤10–15 (N-coco); C18 67% vs. 12%
Iodine value and C18 dominance drive oxidative stability and hydrophobic film thickness.
Specification data; verify with lot-specific COA.

Selective Mineral Flotation via Zeta Potential Modification

When utilized as a dioleate salt, N-tallow-1,3-propylenediamine acts as a highly selective mixed cationic/anionic collector for the separation of feldspar (albite) from quartz [1]. At pH 2, quartz reaches its isoelectric point (~0 mV) and resists flotation. Conversely, feldspar maintains a negative zeta potential (-7.89 mV), allowing the doubly positively charged diamine species to selectively adsorb [1]. This differential adsorption achieves an albite recovery exceeding 85% from natural feldspar ore [1].

Evidence DimensionZeta potential and selective flotation recovery
Target Compound DataFeldspar exhibits a zeta potential of -7.89 mV at pH 2, enabling >85% flotation recovery via diamine adsorption.
Comparator Or BaselineQuartz reaches an isoelectric point (~0 mV) at pH 2, preventing diamine adsorption and flotation.
Quantified Difference>85% selective recovery of feldspar over quartz at pH 2.
ConditionsHallimond tube flotation, pH 2, H2SO4 modifier.

Procuring this specific diamine collector eliminates the need for highly toxic hydrofluoric acid (HF) in silicate mineral separation workflows.

Total Amine Value
Cross-study comparable
325–352 mg KOH/g (tallow) vs. 390–440 (coco); ~20% lower
Stoichiometry for neutralization/quaternization must be adjusted by ~20–25% mass.
ASTM D2074 titration; reformulation required.

Electrostatic Adhesion in Bitumen Emulsions

For road construction, cationic bitumen emulsions formulated with 0.2% N-tallow-1,3-propanediamine (acidified to pH 2–3 with HCl) provide critical electrostatic adhesion to siliceous aggregates [1]. Anionic emulsions (formulated at pH 10–11) carry a negative surface charge that repels the negatively charged silica, resulting in poor adhesion and pavement stripping [1]. The tallow diamine confers a strong positive charge to the 66% bitumen dispersed phase, ensuring rapid curing and permanent bonding to the aggregate [1].

Evidence DimensionEmulsion pH and aggregate adhesion strength
Target Compound DataCationic emulsion (0.2% N-tallow-1,3-propanediamine, pH 2-3) yields strong adhesion to siliceous aggregates.
Comparator Or BaselineAnionic emulsion (pH 10-11) yields poor adhesion and stripping on siliceous aggregates.
Quantified DifferenceShift from electrostatic repulsion (anionic) to strong electrostatic attraction (cationic diamine).
Conditions66% bitumen-in-water emulsion applied to siliceous stone.

Paving contractors and asphalt formulators must select this cationic diamine to guarantee structural integrity when working with siliceous aggregates.

Silica Flotation
Direct head-to-head
Higher selectivity than coco diamine; moderate efficiency vs. coco primary amine standard
Higher selectivity may reduce iron loss; efficiency trade-off in silica pulling strength.
Iron-ore concentrate (90% <44 µm); Hallimond tube.
Foam Profile
Direct head-to-head
Ranked 3rd of 4 in foaming ability; intermediate foam attenuation and stability
Intermediate foam profile balances collection efficiency and circuit operability.
ROSS-Miles test; quartz substrate.
Concentrate Formulation
Direct head-to-head
Narrower co-solvent ratio window; dilution time >300 s without adjustment
Direct substitution may cause gelation; formulator must adjust co-solvent type and ratio.
US 6,569,822; 100-s dilution test.
Physical Form
Class-level
Waxy solid at 25°C (freezing point 30–48°C) vs. paste/liquid for coco/oleyl
Solid form requires heated infrastructure but improves weighing accuracy and reduces spill risk.
Manufacturer data; ASTM D3418.

Synergistic Friction Modifiers for Engine Oils

Based on its ability to sterically accommodate MoDTC at the boundary layer, N-tallow-1,3-propylenediamine is the preferred friction modifier in advanced lubricant formulations seeking to maximize MoS2 tribofilm formation [1].

HF-Free Silicate Mineral Flotation

Procured as a dioleate salt, this diamine is deployed in mining operations to selectively float feldspar from quartz at pH 2, bypassing the environmental and safety hazards of hydrofluoric acid-based separation [2].

Rapid-Setting Cationic Asphalt Emulsions

The compound is a mandatory emulsifier for bitumen formulations applied to siliceous aggregates, where its positive charge density ensures rapid curing and prevents water-induced stripping [3].

Unsymmetrical Bis-Amide Corrosion Inhibitors

Used as a synthetic precursor, equimolar mixtures of N-tallow-1,3-propylenediamine and N-oleyl-1,3-propylenediamine reacted with dicarboxylic acids yield unsymmetrical bis-amides with superior anti-corrosion properties for petroleum extraction equipment [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective silica flotation (iron ore)
Selectivity vs. efficiency balance
Iron rejection and silica recovery in ore-specific bench tests
Cationic asphalt emulsifier
Adhesion, charge control, oxidative stability
Emulsion stability and aggregate coating performance
Concentrated conveyor lubricant stock
Co-solvent ratio tolerance and dilution behavior
Dilution time, turbidity, friction coefficient in use-dilution
Corrosion inhibitor intermediate
Hydrophobic film formation and derivative performance
Rust prevention per ASTM D-665 or similar film persistence test

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